4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is a complex organic compound with the molecular formula C21H27N3O3 and a molecular weight of 369.46 g/mol This compound is characterized by its pyrrole ring structure, which is a five-membered heterocyclic ring containing one nitrogen atom
Preparation Methods
The synthesis of 4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagentsCommon reagents used in these reactions include acetyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Scientific Research Applications
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share a similar heterocyclic ring structure and exhibit a wide range of biological activities.
Indole derivatives: Indole compounds also contain a nitrogen-containing heterocyclic ring and are known for their diverse pharmacological properties.
Pyrimidine derivatives: These compounds have a six-membered ring with two nitrogen atoms and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C21H27N3O3 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H27N3O3/c1-6-17-18(14(5)25)13(4)22-19(17)20(26)23-16-11-9-10-15(12-16)21(27)24(7-2)8-3/h9-12,22H,6-8H2,1-5H3,(H,23,26) |
InChI Key |
PUALLDLZGMMIHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=CC=CC(=C2)C(=O)N(CC)CC |
Origin of Product |
United States |
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